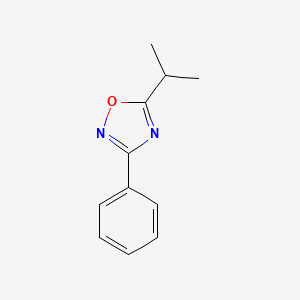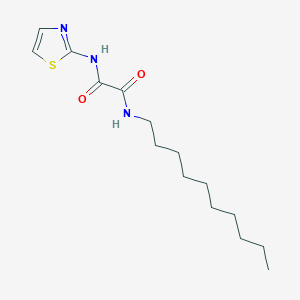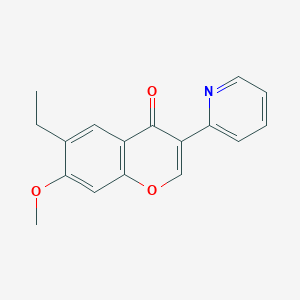
2-Methyl-3-M-tolyl-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-M-tolyl-acrylic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of acrylic acid, where the hydrogen atoms on the acrylic acid are substituted with a methyl group and a tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-M-tolyl-acrylic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-m-tolyl-propanoic acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding acrylic acid derivative. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.
化学反应分析
Types of Reactions
2-Methyl-3-M-tolyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in concentrated sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
2-Methyl-3-M-tolyl-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.
作用机制
The mechanism of action of 2-Methyl-3-M-tolyl-acrylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-Methyl-3-M-tolyl-acrylic acid can be compared with other similar compounds, such as:
2-Methyl-3-P-tolyl-acrylic acid: Similar structure but with a para-substituted tolyl group.
2-Ethyl-3-(3-methoxyphenyl)acrylic acid: Contains an ethyl group and a methoxy-substituted phenyl group.
3-(3-Chloro-phenyl)-2-methyl-acrylic acid: Features a chloro-substituted phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized materials and pharmaceuticals.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(E)-2-methyl-3-(3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+ |
InChI 键 |
CZHSVFRPPVNUGL-VQHVLOKHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=C(\C)/C(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)C=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)
![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)



